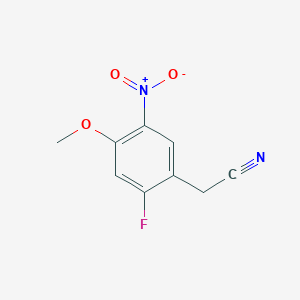

2-Fluoro-4-methoxy-5-nitrophenylacetonitrile

Description

2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is a fluorinated nitroaromatic compound featuring a phenyl ring substituted with fluorine (position 2), methoxy (position 4), nitro (position 5), and an acetonitrile group (attached to the benzene core). Its molecular formula is C₉H₇FN₂O₃, with a calculated molecular weight of 210.19 g/mol.

Properties

Molecular Formula |

C9H7FN2O3 |

|---|---|

Molecular Weight |

210.16 g/mol |

IUPAC Name |

2-(2-fluoro-4-methoxy-5-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C9H7FN2O3/c1-15-9-5-7(10)6(2-3-11)4-8(9)12(13)14/h4-5H,2H2,1H3 |

InChI Key |

ZNNRIJZENIHQDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile typically involves nucleophilic aromatic substitution reactions. One common synthetic route starts with 2,4,5-trifluorobenzonitrile as the key starting material. . The overall yield of the synthesis can vary, but careful control of reaction conditions can optimize the production of the desired compound.

Chemical Reactions Analysis

2-Fluoro-4-methoxy-5-nitrophenylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and fluorine.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrophenylacetonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including as inhibitors of specific enzymes or receptors.

Material Science: It is used in the preparation of advanced materials with unique properties, such as fluorinated polymers.

The compound’s versatility in undergoing various chemical transformations makes it valuable in these fields .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is primarily related to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity, allowing it to form stable complexes with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key features of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile with related compounds from the provided evidence:

Structural and Electronic Differences

Substituent Positioning :

- The acetonitrile group in the target compound introduces strong electron-withdrawing effects, further deactivating the aromatic ring compared to N-(2-Methoxy-4-nitrophenyl)acetamide (amide group) and 4-Nitroanisole (simple methoxy-nitro system).

- Fluorine at position 2 enhances ortho/para-directing effects but is overshadowed by the meta-directing nitro group at position 5, creating a sterically congested and electronically deactivated system .

Reactivity :

- Nitrile vs. Amide : The nitrile group in the target compound is more reactive toward hydrolysis (forming carboxylic acids) or nucleophilic additions compared to the acetamide group, which resists hydrolysis under mild conditions .

- Nitro Group : All compounds exhibit nitro group-related hazards (e.g., explosivity at high concentrations), but the target compound’s additional fluorine may alter its thermal stability .

Physical Properties :

- Solubility : The sodium salt derivative () is highly water-soluble due to ionic character, whereas the target compound’s nitrile group likely favors organic solvents (e.g., DMSO, acetone).

- Melting Point : The sodium salt dihydrate melts above 300°C , while the target compound’s melting point is expected to be lower (estimated 120–150°C) due to reduced ionic interactions.

Biological Activity

2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile can be described as follows:

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H8FNO3 |

| Molecular Weight | 215.18 g/mol |

| IUPAC Name | 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile |

Antimicrobial Properties

Recent studies have indicated that 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be notably low, suggesting potent antibacterial effects.

Anticancer Activity

The compound also shows promise in anticancer research. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of 2-Fluoro-4-methoxy-5-nitrophenylacetonitrile is hypothesized to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

- Interaction with DNA : Preliminary studies suggest that it could intercalate with DNA, disrupting replication processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological contexts:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : Zones of inhibition ranged from 15 mm to 25 mm depending on concentration.

-

Case Study 2: Anticancer Potential

- Objective : Assess cytotoxic effects on MCF-7 cells.

- Method : MTT assay was used to measure cell viability.

- Results : IC50 value was determined to be 12 µM, indicating significant cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.